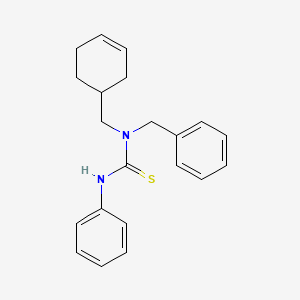![molecular formula C24H18Cl2O4 B11624564 Ethyl 5-[(2,6-dichlorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B11624564.png)
Ethyl 5-[(2,6-dichlorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-[(2,6-dichlorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate is a mouthful, but its structure reveals its significance. Let’s break it down:
-
Chemical Structure: : The compound consists of an ethyl ester group (C2H5COO-) attached to a benzofuran core. The benzofuran ring bears a phenyl group (C6H5-) and a methoxy group (OCH3) at specific positions. Additionally, two chlorine atoms (Cl) adorn the phenyl ring.
-
Purpose: : This compound is of interest due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes: Several synthetic routes lead to the formation of Ethyl 5-[(2,6-dichlorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate. One common approach involves Suzuki–Miyaura cross-coupling, a powerful method for carbon–carbon bond formation. In this reaction:
- An arylboronic acid or boronate ester (commonly phenylboronic acid) reacts with an aryl halide (such as 2,6-dichlorophenyl bromide) in the presence of a palladium catalyst.
- The reaction proceeds under mild conditions, allowing the formation of the desired compound.
Industrial Production: While academic laboratories often use Suzuki–Miyaura coupling, industrial production may employ alternative methods. These could include direct esterification or other transition-metal-catalyzed reactions.
Analyse Des Réactions Chimiques
Ethyl 5-[(2,6-dichlorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate can participate in various reactions:
Oxidation: Undergoes oxidation reactions, potentially leading to the formation of carboxylic acids.
Reduction: Reduction of the ester group could yield the corresponding alcohol.
Substitution: The chlorine atoms on the phenyl ring are susceptible to substitution reactions.
Common reagents and conditions depend on the specific transformation, but palladium-based catalysts often play a crucial role.
Applications De Recherche Scientifique
This compound finds applications in:
Medicine: Researchers explore its potential as a drug candidate due to its structural features.
Chemical Biology: It may serve as a probe to study biological processes.
Industry: Its synthesis and derivatives could have industrial applications.
Mécanisme D'action
The exact mechanism by which Ethyl 5-[(2,6-dichlorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
While I don’t have a specific list of similar compounds, researchers often compare this compound with related benzofuran derivatives. Its unique combination of substituents makes it distinct within this chemical family.
Propriétés
Formule moléculaire |
C24H18Cl2O4 |
|---|---|
Poids moléculaire |
441.3 g/mol |
Nom IUPAC |
ethyl 5-[(2,6-dichlorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C24H18Cl2O4/c1-2-28-24(27)22-17-13-16(29-14-18-19(25)9-6-10-20(18)26)11-12-21(17)30-23(22)15-7-4-3-5-8-15/h3-13H,2,14H2,1H3 |
Clé InChI |
OWMOBXMEKHDSIR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=C(C=CC=C3Cl)Cl)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-[(2-hydroxyethyl)amino]-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11624485.png)
![(5Z)-3-butyl-5-{[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11624494.png)
![methyl N-{[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}phenylalaninate](/img/structure/B11624496.png)

![2-[(5E)-5-({4-[(2,4-Dichlorophenyl)methoxy]-3-ethoxyphenyl}methylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]acetic acid](/img/structure/B11624517.png)
![4-(5-((7-Methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid](/img/structure/B11624522.png)
![5-({1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11624532.png)
![N-{(E)-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}tetrahydrothiophen-3-amine 1,1-dioxide](/img/structure/B11624537.png)
![1-[3-(4-bromophenyl)-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(3,4-dimethylphenoxy)ethanone](/img/structure/B11624538.png)

![4-chloro-N-{9-[(4-chlorophenyl)sulfonyl]-4-oxo-2,3,4,9-tetrahydro-1H-carbazol-6-yl}benzenesulfonamide](/img/structure/B11624542.png)
![N-[(5,6-dichloro-1,3-dioxoisoindol-2-yl)methyl]-N-(4-methylphenyl)acetamide](/img/structure/B11624548.png)

![3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11624555.png)
